molecular formula C7H14Cl2F3NO2S B2716634 3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride CAS No. 1909314-30-2

3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride

Cat. No.: B2716634
CAS No.: 1909314-30-2
M. Wt: 304.15
InChI Key: LOVJJESKLAXYCR-UHFFFAOYSA-N
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Description

3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C7H14Cl2F3NO2S. It is known for its unique structure, which includes a trifluoroethyl group, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride typically involves the reaction of 3-aminopropane-1-sulfonyl chloride with 2,2,2-trifluoroethylamine in the presence of an appropriate base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-aminopropane-1-sulfonyl chloride+2,2,2-trifluoroethylamine3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride\text{3-aminopropane-1-sulfonyl chloride} + \text{2,2,2-trifluoroethylamine} \rightarrow \text{this compound} 3-aminopropane-1-sulfonyl chloride+2,2,2-trifluoroethylamine→3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products include substituted sulfonyl derivatives.

    Oxidation: Products may include sulfonic acids or sulfonates.

    Reduction: Products may include reduced amine derivatives.

    Hydrolysis: The major product is the corresponding sulfonic acid.

Scientific Research Applications

3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, leading to the formation of sulfonyl derivatives. The trifluoroethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Methyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride
  • 3-[Ethyl(2,2,2-difluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride
  • 3-[Ethyl(2,2,2-trifluoroethyl)amino]butane-1-sulfonyl chloride hydrochloride

Uniqueness

3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-[ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClF3NO2S.ClH/c1-2-12(6-7(9,10)11)4-3-5-15(8,13)14;/h2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVJJESKLAXYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCS(=O)(=O)Cl)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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